Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane
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Overview
Description
Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane is a chemical compound with the molecular formula C17H29BO2Si. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane typically involves the reaction of a phenylboronic acid derivative with a trimethylsilyl reagent. One common method is the palladium-catalyzed cross-coupling reaction, where the phenylboronic acid derivative is coupled with a trimethylsilyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the trimethylsilyl group. These functional groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
- Trimethyl((2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl)silane
- Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane)
Uniqueness
Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane is unique due to its specific structural arrangement, which combines a boron-containing dioxaborolane ring with a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-9-14(13-15)11-12-21(5,6)7/h8-10,13H,11-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFHHTQWUAYBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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